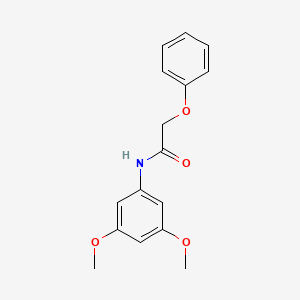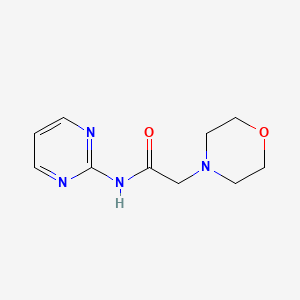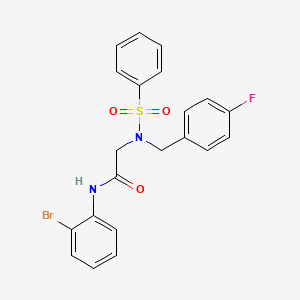![molecular formula C19H23N3O2 B5761599 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes, including tyrosine kinase and phosphodiesterase. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antibacterial effects against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its wide range of biological activities. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antitumor, anti-inflammatory, and antibacterial effects, making it a versatile compound for various research applications. However, one of the limitations of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its potential toxicity. Studies have shown that 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit good solubility and bioavailability. Additionally, future studies could focus on developing more potent and selective 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide derivatives with fewer side effects.
Synthesemethoden
The synthesis of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with 4-methylpiperazine and 2-bromoacetophenone. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of various enzymes, including tyrosine kinase and phosphodiesterase.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)17-9-5-4-8-16(17)20-19(23)15-7-3-6-10-18(15)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNVVGXQMWNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)



